molecular formula C8H13NO3S2 B2639416 N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide CAS No. 1351622-10-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide

Cat. No.: B2639416
CAS No.: 1351622-10-0
M. Wt: 235.32
InChI Key: AGGHSOBOJAWJPI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide is a chemical compound with a unique structure that includes a thiophene ring, a hydroxy group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide precursors. One common method includes the condensation reaction of thiophene with methanesulfonamide in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in catalysis and material science for the development of advanced materials and coatings

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Sulfonamide derivatives: Compounds such as methanesulfonamide and benzenesulfonamide have similar sulfonamide groups.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c1-8(10,6-9-14(2,11)12)7-4-3-5-13-7/h3-5,9-10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHSOBOJAWJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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